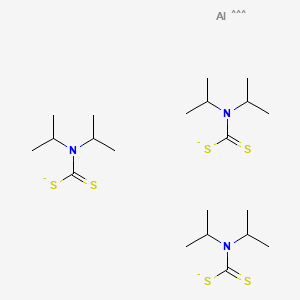
Aluminum diisopropyldithiocarbamate
Vue d'ensemble
Description
Aluminum diisopropyldithiocarbamate is a useful research compound. Its molecular formula is C21H42AlN3S6-3 and its molecular weight is 556 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Aluminum diisopropyldithiocarbamate (Al-DIPC) is a compound belonging to the dithiocarbamate family, known for its diverse biological activities. Dithiocarbamates are characterized by their ability to form stable complexes with metal ions, which can enhance their biological efficacy. This article focuses on the biological activity of Al-DIPC, examining its anticancer properties, antimicrobial effects, and potential applications in pharmacology.
Chemical Structure and Properties
Al-DIPC is a coordination complex formed by aluminum and diisopropyldithiocarbamate ligands. The general formula can be represented as:
where is the isopropyl group. This structure allows for effective metal-ligand interactions, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of dithiocarbamate complexes, including Al-DIPC, as anticancer agents. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:
- Reactive Oxygen Species (ROS) Production : Al-DIPC has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly effective against various cancer cell lines, including K562 (human leukemia) cells .
- Cell Cycle Arrest : Research indicates that Al-DIPC can induce cell cycle arrest at multiple phases (G0/G1, S, and S-G2/M), preventing the proliferation of cancerous cells .
Antimicrobial Activity
Dithiocarbamates have also demonstrated significant antimicrobial properties. Al-DIPC's efficacy against pathogenic microorganisms has been reported in various studies:
- Fungal Inhibition : Al-DIPC exhibits antifungal activity by disrupting ergosterol biosynthesis in fungi such as Candida albicans, which is crucial for maintaining fungal cell membrane integrity .
- Bacterial Inhibition : The compound has shown effectiveness against a range of bacteria, potentially due to its ability to interfere with bacterial cell wall synthesis and function .
Case Study 1: Anticancer Efficacy
A study involving the treatment of K562 cells with Al-DIPC revealed a significant reduction in cell viability, attributed to enhanced ROS production and mitochondrial dysfunction. The study utilized flow cytometry to assess apoptosis levels, confirming that Al-DIPC effectively triggers programmed cell death pathways .
Case Study 2: Antimicrobial Effectiveness
In vitro tests demonstrated that Al-DIPC significantly inhibited the growth of Candida albicans compared to control groups. The minimum inhibitory concentration (MIC) was determined to be 0.01 μM, showcasing its potency as an antifungal agent .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Efficacy Level |
|---|---|---|
| Anticancer | Induces apoptosis via ROS production | High |
| Cell cycle arrest at G0/G1, S, S-G2/M phases | ||
| Antimicrobial | Inhibits ergosterol biosynthesis in fungi | Effective against C. albicans (MIC = 0.01 μM) |
| Disrupts bacterial cell wall synthesis | Broad-spectrum activity |
Propriétés
InChI |
InChI=1S/3C7H15NS2.Al/c3*1-5(2)8(6(3)4)7(9)10;/h3*5-6H,1-4H3,(H,9,10);/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTOEIZGVAFKAH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].CC(C)N(C(C)C)C(=S)[S-].[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42AlN3S6-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















